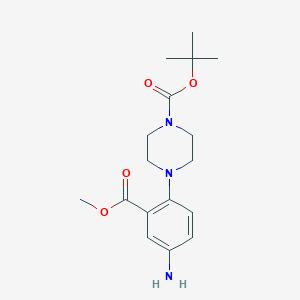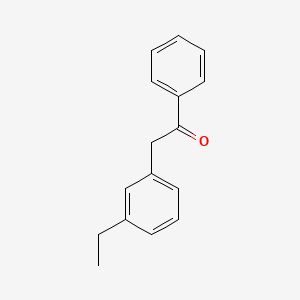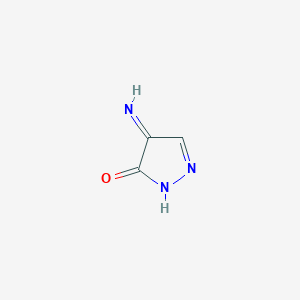![molecular formula C11H14BrNO2 B8391536 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine](/img/structure/B8391536.png)
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tetrahydropyran-2-yl group attached via an oxymethyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine typically involves the bromination of 2-[(tetrahydropyran-2-yl)oxymethyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the biological activity of the final compound synthesized from it .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another bromopyridine derivative used in organic synthesis.
2-Bromo-6-(tetrahydropyran-3-yl)pyridine: Similar in structure but with a different substitution pattern.
Uniqueness
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is unique due to the presence of the tetrahydropyran-2-yl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-bromo-6-(oxan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-10-5-3-4-9(13-10)8-15-11-6-1-2-7-14-11/h3-5,11H,1-2,6-8H2 |
Clave InChI |
YMDKQGMLXQUFKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















